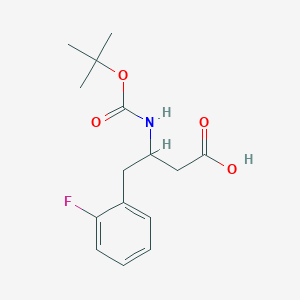
3-(Boc-amino)-4-(2-fluorophenyl)butyric Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 3-(Boc-amino)-4-(2-fluorophényl)butyrique est un composé intéressant en chimie organique en raison de sa structure unique et de ses applications potentielles. Il présente un groupe amino protégé par un tert-butoxycarbonyle (Boc) et un groupe fluorophényle, ce qui en fait un intermédiaire précieux dans la synthèse de divers produits pharmaceutiques et molécules biologiquement actives.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 3-(Boc-amino)-4-(2-fluorophényl)butyrique implique généralement les étapes suivantes :
Protection du groupe amino : Le groupe amino est protégé à l'aide d'un groupe tert-butoxycarbonyle (Boc) afin d'empêcher des réactions indésirables lors des étapes suivantes.
Formation de la chaîne acide butyrique : La chaîne acide butyrique est construite par une série de réactions, notamment l'alkylation et l'oxydation.
Introduction du groupe fluorophényle : Le groupe fluorophényle est introduit par une réaction de substitution nucléophile, souvent en utilisant un dérivé benzénique fluoré.
Méthodes de production industrielle
La production industrielle de l'acide 3-(Boc-amino)-4-(2-fluorophényl)butyrique peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Cela comprend l'utilisation de réacteurs automatisés et de systèmes à flux continu pour rationaliser le processus.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 3-(Boc-amino)-4-(2-fluorophényl)butyrique peut subir diverses réactions chimiques, notamment :
Oxydation : Conversion de l'acide butyrique en sa cétone ou son aldéhyde correspondante.
Réduction : Réduction du groupe fluorophényle en groupe fluorocyclohexyle.
Substitution : Remplacement du groupe Boc par d'autres groupes protecteurs ou groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des réactifs comme l'acide trifluoroacétique (TFA) ou l'acide chlorhydrique (HCl) sont utilisés pour éliminer le groupe Boc.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les cétones, les aldéhydes et divers dérivés substitués du composé d'origine.
Applications de la recherche scientifique
L'acide 3-(Boc-amino)-4-(2-fluorophényl)butyrique a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour son potentiel en tant que bloc de construction dans le développement de composés biologiquement actifs.
Médecine : Exploré pour son rôle dans la synthèse de produits pharmaceutiques, en particulier ceux ciblant les troubles neurologiques.
Industrie : Utilisé dans la production de produits chimiques de spécialité et de matériaux de pointe.
Mécanisme d'action
Le mécanisme d'action de l'acide 3-(Boc-amino)-4-(2-fluorophényl)butyrique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe Boc fournit une protection pendant la synthèse, permettant des réactions sélectives. Le groupe fluorophényle peut interagir avec des cibles biologiques, modulant potentiellement leur activité.
Applications De Recherche Scientifique
3-(Boc-amino)-4-(2-fluorophenyl)butyric Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 3-(Boc-amino)-4-(2-fluorophenyl)butyric Acid involves its interaction with specific molecular targets and pathways. The Boc group provides protection during synthesis, allowing for selective reactions. The fluorophenyl group can interact with biological targets, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 3-(Boc-amino)-3-(2-fluorophényl)propionique
- Acide 3-(Boc-amino)-4-(2-chlorophényl)butyrique
- Acide 3-(Boc-amino)-4-(2-bromophényl)butyrique
Unicité
L'acide 3-(Boc-amino)-4-(2-fluorophényl)butyrique est unique en raison de la présence du groupe fluorophényle, qui confère des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour la synthèse de produits pharmaceutiques fluorés et d'autres matériaux de pointe.
Propriétés
IUPAC Name |
4-(2-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-11(9-13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMMDCKRQRQFAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![CarbaMic acid, N-[5-[(2-phenylethyl)[[4-[4-(trifluoroMethoxy)phenyl]-1H-1,2,3-triazol-1-yl]carbonyl]aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B12290664.png)
![(2S)-3-[benzyl(methyl)amino]-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B12290666.png)
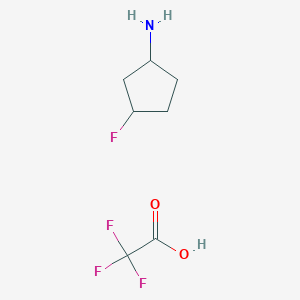
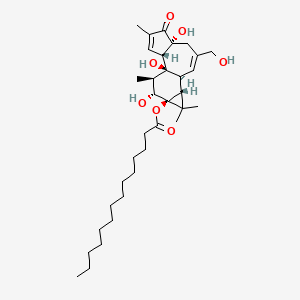
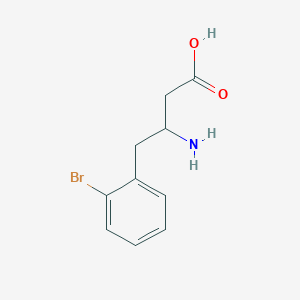
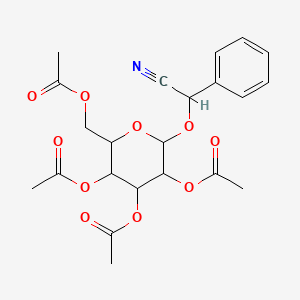
![(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester](/img/structure/B12290697.png)
![Methyl 7-[5-acetyloxy-2-(hydroxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B12290709.png)
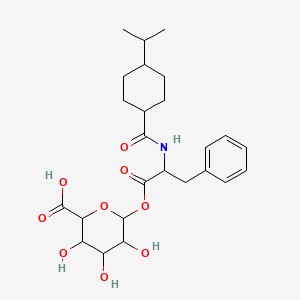
![Benzyl 5-[[amino-[bis[(4-nitrophenyl)methoxy]phosphorylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B12290713.png)
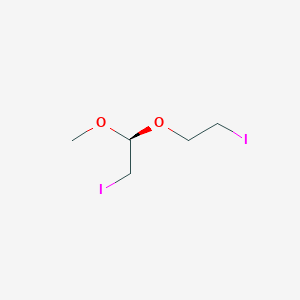
![2-Hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-4-carboxylic acid](/img/structure/B12290723.png)

